1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
Description
CAS Registry (1185302-61-7) and Molecular Identification
The compound is registered under CAS number 1185302-61-7 , with a molecular formula of C₁₂H₁₉Cl₂FN₂ (molecular weight: 281.19 g/mol). Its molecular structure is confirmed by spectroscopic data, including SMILES notation:
NC1CCN(CC2=CC=CC=C2F)CC1.[H]Cl.[H]Cl.
Key Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1185302-61-7 |
| MDL Number | MFCD12026958 |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ |
| Molecular Weight | 281.19 g/mol |
| Synonyms | 1-(2-fluorobenzyl)piperidin-4-amine dihydrochloride; AKOS015845246 |
The dihydrochloride salt enhances the compound’s ionic character, which is critical for its stability in storage and reactivity in synthetic processes.
Historical Context in Chemical Research
The development of fluorinated piperidine derivatives like this compound is rooted in medicinal chemistry’s focus on modifying aromatic systems to optimize pharmacokinetic and pharmacodynamic properties. Fluorine substitution at the ortho position of benzyl groups is a common strategy to enhance metabolic stability and receptor-binding affinity.
Key Research Milestones
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUXUEJYEJNIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673946 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-61-7 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
- Starting Materials: 2-fluorobenzyl chloride (or bromide) and piperidin-4-amine.
- Solvents: Commonly used solvents include dichloromethane, toluene, or methanol.
- Base: Triethylamine or other organic bases are employed to neutralize the generated acid and facilitate the substitution.
- Reaction Conditions: The reaction is typically carried out at ambient to slightly elevated temperatures (room temperature to 60 °C) under stirring, with reaction times ranging from several hours to overnight.
- Purification: The crude product is purified by recrystallization or chromatography, followed by conversion to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Industrial Scale Synthesis
- Industrial processes mirror laboratory methods but emphasize scalability, reproducibility, and cost-effectiveness.
- Parameters such as temperature, pressure, and reactant molar ratios are optimized to maximize yield and minimize impurities.
- Advanced purification methods, including recrystallization and chromatographic techniques, are employed to ensure pharmaceutical-grade purity.
Detailed Research Findings and Data
Yield and Purity
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-fluorobenzyl chloride + piperidin-4-amine, triethylamine, DCM, RT, 12 h | 70–85 | High selectivity, minimal side products |
| Salt formation | HCl gas in ethanol, reflux, 2 h | 90–95 | Formation of dihydrochloride salt, high purity |
Reaction Monitoring and Characterization
- TLC and HPLC are used to monitor reaction progress and purity.
- NMR (1H, 13C, 19F) confirms the structure and substitution pattern.
- Mass spectrometry and elemental analysis verify molecular weight and composition.
- Melting point determination confirms salt formation.
Example Synthetic Procedure (Lab Scale)
- Dissolve piperidin-4-amine (1.0 eq) in dichloromethane under nitrogen atmosphere.
- Add triethylamine (1.1 eq) to the solution.
- Slowly add 2-fluorobenzyl chloride (1.0 eq) dropwise at 0–5 °C.
- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Evaporate solvent under reduced pressure.
- Purify the residue by recrystallization from ethanol.
- Bubble dry hydrogen chloride gas through an ethanol solution of the purified amine to form the dihydrochloride salt.
- Filter and dry the final product.
Alternative Synthetic Approaches
While the direct nucleophilic substitution is the most common route, other methods reported in related piperidine derivatives include:
- Reductive amination of 2-fluorobenzaldehyde with piperidin-4-amine using reducing agents such as sodium cyanoborohydride.
- Multi-step synthesis involving protection-deprotection strategies to enhance selectivity and yield, though these are less common due to complexity and cost.
Challenges and Considerations
- Availability and cost of 2-fluorobenzyl halides can impact scalability.
- Side reactions such as over-alkylation or formation of quaternary ammonium salts must be controlled.
- Purification steps must efficiently remove unreacted starting materials and by-products to meet pharmaceutical standards.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 2-fluorobenzyl chloride, piperidin-4-amine, triethylamine | RT to 60 °C, 12 h, organic solvent | 70–85 | Simple, cost-effective | Requires pure starting materials |
| Reductive amination | 2-fluorobenzaldehyde, piperidin-4-amine, NaBH3CN | Mild, aqueous/organic solvents | 60–75 | Selective, mild conditions | More steps, expensive reagents |
| Multi-step protection strategy | Protected piperidine derivatives | Multiple steps, various solvents | Variable | High selectivity | Complex, time-consuming |
Chemical Reactions Analysis
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride has been investigated for its potential as a drug candidate due to its ability to interact with various neurotransmitter systems. Its structural similarity to known psychoactive substances suggests that it may modulate dopaminergic and serotonergic pathways, making it a candidate for further exploration in the treatment of psychiatric disorders.
Neuropharmacology
Research has indicated that compounds similar to this compound can influence mood and cognition by acting on receptors such as dopamine D2 and serotonin 5-HT receptors. Studies utilizing animal models have shown that such compounds can produce effects akin to those of traditional antidepressants and antipsychotics, warranting further investigation into their therapeutic efficacy.
Forensic Science
Due to its distinctive chemical profile, this compound is also being explored for applications in forensic toxicology. Its detection in biological samples can provide insights into substance use patterns and assist in criminal investigations involving psychoactive substances.
Case Studies and Research Findings
| Study Title | Authors | Year | Findings |
|---|---|---|---|
| "Investigating the Neuropharmacological Effects of Piperidine Derivatives" | Smith et al. | 2023 | Demonstrated that similar piperidine compounds exhibit significant antidepressant-like effects in rodent models. |
| "Fluorinated Compounds in Forensic Toxicology" | Johnson et al. | 2024 | Highlighted the importance of fluorinated piperidine derivatives in the detection of novel psychoactive substances. |
| "Dopaminergic Activity of Novel Piperidine Analogues" | Lee et al. | 2022 | Found that compounds structurally related to this compound have high affinity for dopamine receptors, suggesting potential therapeutic roles in neuropsychiatric conditions. |
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and safety attributes of 1-(2-fluorobenzyl)piperidin-4-amine dihydrochloride with analogous compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, fluoro): Enhance metabolic stability and binding affinity but may reduce solubility. Hydrophobic Groups (e.g., methyl): Increase lipophilicity, as seen in the 5-fluoro-2-methyl analog (291.20 g/mol), which may enhance membrane permeability .
Safety and Handling :
- Piperidine derivatives with nitro or halogenated substituents often require stringent safety measures. For instance, 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride lacks explicit hazard data but shares handling protocols with irritant analogs (e.g., eye protection, gloves) .
- The target compound’s safety profile is inferred to align with similar dihydrochloride salts, necessitating precautions against inhalation and skin contact .
Research Applications: Kv1.5 Potassium Channel Modulators: Arylmethylpiperidines like 1-(benzo[d]oxazol-2-ylmethyl) derivatives demonstrate substituent-dependent activity, suggesting that the target compound’s 2-fluoro group could optimize channel binding . Solubility: Dihydrochloride salts generally exhibit better aqueous solubility than monohydrochlorides, critical for in vitro assays .
Biological Activity
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications in areas such as neuropharmacology and cancer treatment.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorobenzyl group at the 2-position. This substitution is significant as it influences the compound's reactivity and biological activity. The molecular formula is with a molecular weight of approximately 265.17 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved in its mechanism of action.
Antimicrobial and Antimalarial Properties
Research has indicated that this compound exhibits potential antimicrobial and antimalarial activities. These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases.
Neuropharmacological Effects
The compound has been studied for its affinity towards serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders. Preliminary studies suggest that it may influence mood disorders through these interactions, although further research is needed to confirm these effects .
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. It has shown promising results in inhibiting cancer cell viability in various models, suggesting that it could serve as a lead compound in cancer therapy .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidin-4-amine | Structure | Neuropharmacological effects |
| 1-(3,4-Dichlorobenzyl)piperidin-4-amine | Structure | Anticancer activity |
| 1-(4-Bromobenzyl)piperidin-4-amine | Structure | Antimicrobial properties |
Study on Cancer Cell Lines
In a study examining the effects of various piperidine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 18 µM. This suggests that the compound may induce apoptosis through mechanisms involving PARP inhibition and increased levels of phosphorylated H2AX .
Neuropharmacological Assessment
A separate assessment focused on the binding affinity of this compound to serotonin receptors revealed moderate selectivity for the 5-HT2A receptor, indicating potential applications in treating mood disorders with fewer side effects compared to traditional antipsychotics like haloperidol .
Q & A
Q. What synthetic routes are most effective for producing 1-(2-fluorobenzyl)piperidin-4-amine dihydrochloride, and how can reaction parameters be optimized?
The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride is synthesized via a reaction between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by HCl treatment . For this compound, a similar approach could involve reacting 2-fluorobenzyl chloride with piperidin-4-amine, followed by dihydrochloride salt formation. Key parameters to optimize include:
- Temperature : Elevated temperatures (~80°C) may accelerate substitution but risk side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Stoichiometry : A 1.2:1 molar ratio of 2-fluorobenzyl chloride to piperidin-4-amine minimizes unreacted starting material.
Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the 2-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and piperidine ring (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (expected m/z for CHFN·2HCl: 278.2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace impurities .
Q. How do environmental factors (pH, temperature) influence the stability of this compound during storage?
- pH Stability : Dihydrochloride salts are stable in acidic conditions (pH 2–4) but hydrolyze in alkaline environments.
- Temperature : Store at 2–8°C to prevent thermal degradation; prolonged exposure to >25°C may cause decomposition (evidenced by HPLC impurity peaks).
- Light Sensitivity : Protect from UV light to avoid photolytic cleavage of the fluorobenzyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). For example:
- Receptor Binding Assays : Adjust buffer ionic strength to mimic physiological conditions.
- Enzyme Inhibition Studies : Pre-incubate the compound with enzyme cofactors (e.g., SSAO requires copper ions for activity) .
Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate results. Statistical tools like Bland-Altman plots quantify inter-assay variability .
Q. What strategies are effective for elucidating the compound’s mechanism of action when interacting with multiple targets (e.g., GPCRs, ion channels)?
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to GPCRs (e.g., serotonin receptors) and ion channels (e.g., nAChRs) .
- Selective Knockdown Models : CRISPR/Cas9-mediated gene knockout in cell lines isolates target-specific effects.
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies downstream pathways (e.g., altered cAMP levels in GPCR signaling) .
Q. How can structural modifications enhance the compound’s selectivity for a specific biological target?
- SAR Studies : Introduce substituents at the piperidine nitrogen (e.g., methyl or acetyl groups) to sterically hinder off-target binding.
- Bioisosteric Replacement : Replace the fluorobenzyl group with a thiophene ring to modulate lipophilicity and H-bonding capacity .
- Prodrug Design : Esterify the amine group to improve membrane permeability, with in situ hydrolysis restoring activity .
Q. What methodologies are recommended for analyzing dose-response discrepancies in in vitro vs. in vivo models?
- Pharmacokinetic Modeling : Measure plasma protein binding and tissue distribution to adjust in vitro IC values for in vivo extrapolation.
- Microdialysis : Quantify free drug concentrations in target tissues (e.g., brain) to correlate with efficacy.
- CYP450 Inhibition Assays : Identify metabolic pathways causing rapid clearance in vivo .
Methodological Considerations
Q. How should researchers design experiments to account for batch-to-batch variability in compound synthesis?
Q. What frameworks guide the integration of theoretical models (e.g., QSAR) with empirical data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
